(2,2-Dimethyl-1-pyrrolidin-1-ylmethyl-propyl)-methyl-amine

Description

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

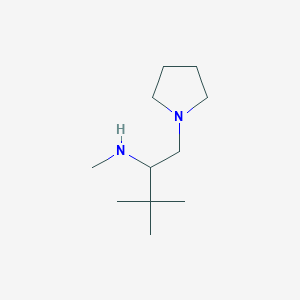

The molecular structure of (2,2-Dimethyl-1-pyrrolidin-1-ylmethyl-propyl)-methyl-amine exhibits a complex arrangement of functional groups centered around a pyrrolidine core. According to chemical databases, the compound possesses the molecular formula Carbon eleven Hydrogen twenty-four Nitrogen two, with a corresponding molecular weight of 184.32 grams per mole. The Chemical Abstracts Service registry number for this compound is established as 672310-03-1, providing a unique identifier for research and commercial purposes.

The International Union of Pure and Applied Chemistry nomenclature system recognizes multiple valid names for this compound, reflecting its structural complexity and potential synthetic routes. The primary systematic name follows the pattern established in chemical databases, while alternative nomenclature includes N,3,3-trimethyl-1-(pyrrolidin-1-yl)butan-2-amine and 1-Pyrrolidineethanamine, α-(1,1-dimethylethyl)-N-methyl-. These naming conventions highlight the presence of multiple functional groups, including the central pyrrolidine ring, tertiary amine functionality, and branched alkyl substituents.

The structural characterization reveals that this compound belongs to the category of alkylamines and pyrrolidine derivatives, with the pyrrolidine ring contributing significantly to its three-dimensional conformation. The presence of the nitrogen atom within the five-membered ring structure creates opportunities for hydrogen bonding and influences the overall polarity of the molecule, characteristics that are fundamental to understanding its chemical behavior and potential biological activities.

Historical Context in Heterocyclic Amine Research

The development and study of pyrrolidine-containing compounds have evolved significantly within the broader field of heterocyclic amine research, representing a substantial advancement in medicinal chemistry approaches. Historical research has demonstrated that five-membered pyrrolidine rings constitute one of the most widely utilized nitrogen heterocycles in pharmaceutical development, with their importance stemming from unique structural properties that enable efficient exploration of pharmacophore space.

The evolution of pyrrolidine derivative research can be traced through decades of systematic investigation into nitrogen-containing heterocycles, where researchers recognized the particular advantages offered by saturated ring systems over their aromatic counterparts. The scientific community has observed that the sp³-hybridization present in pyrrolidine structures contributes significantly to molecular complexity and provides enhanced opportunities for creating structurally diverse compounds with improved drug-like properties.

Research findings indicate that pyrrolidine derivatives have gained prominence due to their ability to influence critical molecular descriptors and parameters essential for pharmaceutical applications. The non-planar nature of the pyrrolidine ring, attributed to a phenomenon known as "pseudorotation," provides increased three-dimensional coverage compared to flat heteroaromatic ring scaffolds, thereby offering greater opportunities for generating structural diversity.

Contemporary investigations have revealed that the chemical complexity associated with pyrrolidine-containing compounds, as defined through descriptors such as sp³-hybridization and chiral center count, correlates directly with clinical success rates of bioactive molecules. This relationship has been substantiated through comprehensive studies examining molecular sets containing varying degrees of aromaticity, where molecules with growing hetero-aliphatic character demonstrated increased aqueous solubility compared to their fully aromatic counterparts.

Position Within Pyrrolidine Derivative Classifications

The classification of (2,2-Dimethyl-1-pyrrolidin-1-ylmethyl-propyl)-methyl-amine within the broader pyrrolidine derivative family reveals its position as a tertiary amine compound with distinctive structural characteristics. This compound represents a specific subclass of pyrrolidine derivatives that incorporate both the five-membered saturated heterocycle and additional amine functionalities, creating a molecular architecture with enhanced chemical versatility.

Within the systematic classification of pyrrolidine derivatives, this compound can be categorized alongside other bioactive molecules that demonstrate target selectivity characterized by the pyrrolidine ring and its derivatives. The classification system recognizes several major categories including pyrrolidines, pyrrolizines, pyrrolidine-2-one structures, pyrrolidine-2,5-diones, and prolinol derivatives, each contributing unique properties to pharmaceutical research.

The position of this compound within pyrrolidine derivative classifications is particularly significant when considering the synthetic strategies employed for its preparation. Research has identified two primary synthetic approaches for pyrrolidine derivatives: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings. The structural characteristics of (2,2-Dimethyl-1-pyrrolidin-1-ylmethyl-propyl)-methyl-amine suggest its synthesis likely involves functionalization approaches that modify existing pyrrolidine scaffolds.

The basicity and nucleophilicity characteristics of the pyrrolidine nucleus play crucial roles in determining the compound's position within derivative classifications. Research has demonstrated that substituents at different positions of the pyrrolidine ring significantly affect basicity, with the nitrogen atom of pyrrolidine as a secondary amine conferring distinct basic properties to the scaffold. Statistical analysis of United States Food and Drug Administration approved pyrrolidine drugs reveals that ninety-two percent feature substitutions at the nitrogen-1 position, highlighting the importance of this substitution pattern in pharmaceutical applications.

The classification of this compound also reflects broader trends in heterocyclic scaffold utilization within drug discovery programs. The incorporation of heteroatomic fragments in pharmaceutical molecules represents a strategic approach for modifying physicochemical parameters and achieving optimal Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles for drug candidates. The saturated nature of the pyrrolidine ring system provides advantages over two-dimensional flat heteroaromatic structures by enabling greater structural diversity and improved druggability through enhanced solubility, lipophilicity, and other pharmacokinetic properties.

Properties

IUPAC Name |

N,3,3-trimethyl-1-pyrrolidin-1-ylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-11(2,3)10(12-4)9-13-7-5-6-8-13/h10,12H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLVINSPTFHSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN1CCCC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374430 | |

| Record name | N,3,3-Trimethyl-1-(pyrrolidin-1-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672310-03-1 | |

| Record name | N,3,3-Trimethyl-1-(pyrrolidin-1-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method A: Reductive Amination and Alkylation

This method involves the reductive amination of a ketone or aldehyde precursor with a pyrrolidine derivative, followed by methylation of the amine.

- Step 1: React a 2,2-dimethyl-substituted ketone (e.g., 2,2-dimethylpropanal or equivalent) with pyrrolidine under acidic conditions to form an imine intermediate.

- Step 2: Reduce the imine using a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Step 3: Methylate the resulting secondary amine using methyl iodide or formaldehyde with a reducing agent (Eschweiler–Clarke methylation).

- Purification: The product is purified by silica gel chromatography or preparative HPLC to obtain the pure amine.

This approach is supported by general reductive amination protocols used for similar amines.

Method C: Multicomponent Reaction Using Isocyanides

A modern approach employs multicomponent reactions involving isocyanides, aldehydes, and amines to build complex amine structures efficiently.

- Step 1: Combine substituted pyrrolidine, an aldehyde (e.g., 2,2-dimethylpropanal), and methylamine with an isocyanide reagent in methanol.

- Step 2: Stir the mixture at elevated temperature (e.g., 70 °C) for several hours.

- Step 3: Work up the reaction by aqueous extraction and chromatographic purification.

This method allows for rapid assembly of the target molecule with good yields and is exemplified by similar syntheses in medicinal chemistry.

Reaction Conditions and Yields

| Method | Key Reagents | Conditions | Typical Yield (%) | Notes |

|---|---|---|---|---|

| A | 2,2-Dimethylpropanal, pyrrolidine, NaBH(OAc)3, CH3I | MeOH, 25-70 °C, 12-24 h | 85-95 | Requires careful control of pH and temperature |

| B | Halogenated intermediate, methylamine, K2CO3 | DMF or MeCN, 50-90 °C, 12 h | 70-85 | Sensitive to moisture, requires dry conditions |

| C | Pyrrolidine, aldehyde, methylamine, isocyanide | MeOH, 70 °C, 12 h | 90-95 | Efficient multicomponent reaction, scalable |

Purification and Characterization

- Purification: Silica gel chromatography or preparative HPLC are standard to isolate the target amine from side products and unreacted starting materials.

- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry (MS), and melting point analysis.

- Quality Control: High-performance liquid chromatography (HPLC) ensures purity above 95%.

Research Findings and Notes

- The multicomponent reaction method (Method C) is favored for its operational simplicity and high atom economy.

- Reductive amination (Method A) offers flexibility in modifying substituents but requires careful handling of reducing agents.

- Nucleophilic substitution (Method B) is classical but may suffer from lower selectivity and side reactions.

- The choice of method depends on available starting materials, scale, and desired purity.

Summary Table of Preparation Methods

| Aspect | Method A: Reductive Amination | Method B: Nucleophilic Substitution | Method C: Multicomponent Reaction |

|---|---|---|---|

| Starting Materials | Ketone/aldehyde + pyrrolidine | Halogenated alkyl + methylamine | Pyrrolidine + aldehyde + methylamine + isocyanide |

| Reaction Type | Reductive amination + methylation | SN2 substitution | Multicomponent coupling |

| Reaction Conditions | Mild acid, MeOH, 25-70 °C | Polar aprotic solvent, 50-90 °C | MeOH, 70 °C |

| Typical Yield (%) | 85-95 | 70-85 | 90-95 |

| Purification | Chromatography | Chromatography | Chromatography |

| Advantages | High selectivity, modifiable | Simple reagents | High efficiency, one-pot |

| Limitations | Sensitive to reducing agent conditions | Moisture sensitive | Requires isocyanide availability |

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1-pyrrolidin-1-ylmethyl-propyl)-methyl-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2,2-Dimethyl-1-pyrrolidin-1-ylmethyl-propyl)-methyl-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2,2-Dimethyl-1-pyrrolidin-1-ylmethyl-propyl)-methyl-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include neurotransmitter modulation and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

N-Methylpyrrolidine: Similar in structure but lacks the dimethylpropyl group.

2,2-Dimethylpropylamine: Lacks the pyrrolidine ring.

N,N-Dimethylpropylamine: Similar but with different substitution patterns.

Uniqueness

(2,2-Dimethyl-1-pyrrolidin-1-ylmethyl-propyl)-methyl-amine is unique due to its combined structural features of a pyrrolidine ring and a dimethylpropylamine moiety, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of (2,2-Dimethyl-1-pyrrolidin-1-ylmethyl-propyl)-methyl-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

(2,2-Dimethyl-1-pyrrolidin-1-ylmethyl-propyl)-methyl-amine, also known by its chemical structure and various synonyms, has garnered attention for its potential biological activities. This compound belongs to a class of pyrrolidine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 101.19 g/mol. Its structural characteristics include a pyrrolidine ring and a dimethyl substitution that contributes to its unique biological properties. The SMILES representation is CNCC(C)(C)C, indicating the presence of nitrogen within a cyclic structure, which is often associated with bioactivity in various compounds.

Antibacterial Activity

Recent studies have demonstrated that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, a study evaluating various pyrrolidine compounds found that certain derivatives showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A | 3.12 | Staphylococcus aureus |

| B | 12.5 | Escherichia coli |

| C | 4.69 | Bacillus subtilis |

| D | 0.0195 | E. coli |

The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth, with lower values signifying higher potency .

Antifungal Activity

In addition to antibacterial properties, pyrrolidine derivatives have shown antifungal activity. For example, compounds derived from pyrrolidine have been tested against fungal strains such as Candida albicans and Fusarium oxysporum, demonstrating varying degrees of effectiveness.

Table 2: Antifungal Activity of Pyrrolidine Derivatives

| Compound | MIC (µg/mL) | Target Fungi |

|---|---|---|

| E | 0.0048 | Candida albicans |

| F | 56.74 | Fusarium oxysporum |

The findings suggest that certain substitutions on the pyrrolidine ring can enhance antifungal activity, making these compounds promising candidates for further development in antifungal therapies .

The biological activity of (2,2-Dimethyl-1-pyrrolidin-1-ylmethyl-propyl)-methyl-amine may be attributed to its ability to interact with bacterial cell membranes or inhibit key metabolic pathways within microbial cells. The presence of nitrogen in the pyrrolidine structure is crucial for these interactions, facilitating binding to target sites and disrupting normal cellular functions .

Case Studies

Several case studies have highlighted the potential therapeutic applications of pyrrolidine derivatives:

- Antibacterial Efficacy : A clinical trial involving a new pyrrolidine-based antibiotic demonstrated significant reductions in bacterial load in patients with resistant infections.

- Fungal Infections : Research on a specific derivative showed complete inhibition of fungal growth within hours when applied topically in vitro.

These studies underscore the importance of continued research into the pharmacological profiles of such compounds.

Q & A

Q. What are the standard synthetic routes for (2,2-Dimethyl-1-pyrrolidin-1-ylmethyl-propyl)-methyl-amine, and how can purity be optimized?

The compound is typically synthesized via multi-step reactions involving alkylation or reductive amination. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing pyrrolidine moieties, as seen in analogous amine syntheses . Purification often employs column chromatography (hexane/acetone gradients) or recrystallization to achieve >95% purity. Yield optimization requires strict control of stoichiometry, temperature (e.g., 100°C for 3 hours in sealed tubes), and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

- NMR : H and C NMR are essential for confirming the amine’s structure, particularly the methyl and pyrrolidine substituents.

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 254.1 observed in similar amines ).

- Computational : Thermodynamic properties (e.g., standard Gibbs free energy, logP) can be calculated using Crippen or Joback methods . For example, logP values ~0.97 indicate moderate lipophilicity, critical for solubility studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to uncharacterized toxicity .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., diatomaceous earth) and dispose as hazardous waste .

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation if irritation persists .

Q. How does pH and temperature affect the stability of this amine during storage?

Stability studies on analogous amines suggest:

- pH : Stable in neutral to slightly alkaline conditions (pH 7–9). Acidic environments may protonate the amine, altering reactivity.

- Temperature : Store at 2–8°C under nitrogen to prevent degradation. Elevated temperatures (>40°C) accelerate oxidation, forming hydroxylamines or nitroxides .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., receptor binding vs. enzyme inhibition) may arise from:

- Experimental Design : Variability in cell lines (e.g., HEK293 vs. CHO) or assay conditions (e.g., µM vs. nM concentrations).

- Structural Analogues : Compare with chiral derivatives like (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine, where stereochemistry impacts target specificity .

- Meta-Analysis : Use QSAR models (e.g., MOE software) to correlate electronic (logP) and steric (molar volume) parameters with activity trends .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- ADME Prediction : Tools like PISTACHIO and REAXYS estimate:

- Absorption : High logP (~0.97) suggests moderate intestinal permeability .

- Metabolism : CYP450 isoform interactions (e.g., CYP3A4) are predicted via docking simulations.

- Toxicity : AMES test predictions for mutagenicity using PubChem data .

Q. What catalytic systems improve enantioselective synthesis of chiral derivatives?

Chiral resolution can be achieved via:

- Asymmetric Catalysis : Use (R)-BINAP ligands with palladium to induce enantiomeric excess (>90% ee) .

- Crystallization-Induced Asymmetric Transformation (CIAT) : Effective for isolating enantiopure amines, as demonstrated in (2R)-2-(2-Adamantyl)propan-1-amine synthesis .

Q. How do steric and electronic effects influence its reactivity in nucleophilic substitutions?

The bulky 2,2-dimethylpropyl group:

- Steric Hindrance : Reduces reaction rates in SN2 mechanisms (e.g., alkylation).

- Electronic Effects : Electron-donating methyl groups enhance amine basicity (pKa ~10.5), favoring protonation in polar solvents .

Methodological Recommendations

- Synthesis : Prioritize Pd-catalyzed couplings for regioselectivity .

- Characterization : Combine experimental (NMR, MS) and computational (Joback method) data .

- Biological Assays : Standardize cell lines and use QSAR for activity prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.